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Cat. No.: B119685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trovafloxacin-induced liver enzyme elevations

observed in clinical trials. The data presented is compiled from publicly available clinical trial

information, regulatory documents, and scientific literature. This document aims to offer an

objective overview to inform research and drug development efforts.

Executive Summary
Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due

to a high risk of severe, and sometimes fatal, hepatotoxicity. Pre-clinical and some pre-

marketing clinical studies indicated a potential for liver injury, which was later confirmed by

post-marketing surveillance. This guide summarizes the available data on liver enzyme

elevations associated with trovafloxacin and compares it with other fluoroquinolones where

data is available. The underlying mechanistic pathways implicated in trovafloxacin-induced liver

injury, particularly the interplay with inflammatory mediators and mitochondrial dysfunction, are

also detailed.

Data on Liver Enzyme Elevations
Direct comparative tables of liver enzyme elevations from pivotal pre-marketing clinical trials

are not readily available in the public domain. However, information from regulatory reviews
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and post-marketing reports allows for a qualitative and partially quantitative comparison.

Table 1: Summary of Pre-clinical Findings on Trovafloxacin-Induced Hepatotoxicity

Animal Model Duration of Study Key Findings Reference

Rat 6 months

Dose-related increase

in the incidence of

minimal to mild 'fatty

change' in the livers of

male rats.

[1]

Dog 6 months

Hepatocellular

vacuolar degeneration

and necrosis at higher

doses; elevated liver

enzymes.

[1]

Dog 6 months

Three-fold increase in

liver enzymes leading

to discontinuation of

the drug in 3 out of 16

dogs; liver biopsies

revealed necrotizing

hepatocellular

inflammation.

[1]

Table 2: Liver Adverse Events in Trovafloxacin Clinical Trials and Post-Marketing Experience
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Study/Report Type Comparator(s)

Key Findings on
Liver Enzyme
Elevations and
Hepatotoxicity

Reference(s)

Pre-marketing Clinical

Trial (Chronic

Prostatitis)

Not specified

An "unacceptable"

rise in liver function

disturbances was

observed, leading to

the discontinuation of

the study for that

indication.

[1]

Pre-marketing Clinical

Trials (Overall)
Various

No reports of liver

failure, liver

transplant, or death

due to liver problems

were reported in the

7,000 patients

studied. However, the

FDA's medical officer

expressed concern

over increased liver

function tests.

[1][2]

Post-marketing

Surveillance
N/A

Approximately 140

cases of severe

hepatic reactions were

reported, with an

incidence of about 1 in

18,000 prescriptions.

This included 14

cases of liver failure.

[3]

Comparative Review Other

Fluoroquinolones

Levofloxacin is noted

to have a significantly

lower rate of hepatic

abnormalities

[3]
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compared to

trovafloxacin.

Clinical Trial (Intra-

abdominal Infections)
Imipenem/Cilastatin

Significant laboratory

abnormalities were

reported to be

comparable between

the trovafloxacin and

imipenem/cilastatin

groups, though

specific data on liver

enzymes were not

detailed in the

abstract.

[4][5]

Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of trovafloxacin are not fully

available in the public literature. However, based on regulatory documents and published

studies, the following general methodologies were employed:

Liver Function Monitoring in Pre-marketing Trials:

Parameters Monitored: Liver function tests (LFTs), including Alanine Aminotransferase (ALT)

and Aspartate Aminotransferase (AST), were monitored.[1]

Frequency: The exact frequency of monitoring is not consistently detailed across all studies.

However, concerns raised by the FDA medical officer suggest that LFTs were assessed at

intervals, such as at two months into a six-month study in canines.[1]

Discontinuation Criteria: In at least one pre-clinical study, a three-fold increase in liver

enzymes was a trigger for drug discontinuation and further investigation.[1] In a clinical trial

for chronic prostatitis, an "unacceptable" rise in liver function tests, as defined by the

pharmaceutical company, led to the study's termination for that indication.[1]

In Vitro and In Vivo Mechanistic Studies:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9935258/
https://www.researchgate.net/publication/13354541_Trovafloxacin_in_the_treatment_of_intra-abdominal_infections_results_of_a_double-blind_multicenter_comparison_with_imipenemcilastatin_Trovafloxacin_Surgical_Group
https://www.citizen.org/article/comments-on-fda-draft-guidance-for-industry-drug-induced-liver-injury-premarketing-clinical-evaluation/
https://www.citizen.org/article/comments-on-fda-draft-guidance-for-industry-drug-induced-liver-injury-premarketing-clinical-evaluation/
https://www.citizen.org/article/comments-on-fda-draft-guidance-for-industry-drug-induced-liver-injury-premarketing-clinical-evaluation/
https://www.citizen.org/article/comments-on-fda-draft-guidance-for-industry-drug-induced-liver-injury-premarketing-clinical-evaluation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Models: Murine models have been used to investigate the synergistic hepatotoxicity

of trovafloxacin with inflammatory stressors like lipopolysaccharide (LPS) or tumor necrosis

factor-alpha (TNF-α).[3]

Cell-based Assays: Human hepatocyte cell lines (e.g., HepG2) and primary hepatocytes

have been co-exposed to trovafloxacin and TNF-α to elucidate cellular and molecular

mechanisms of injury.[6][7]

Mitochondrial Function Assessment: Studies have utilized models with underlying

mitochondrial dysfunction (e.g., Sod2+/- mice) to investigate the role of mitochondrial

oxidative stress in trovafloxacin hepatotoxicity.[8]

Signaling Pathways and Mechanisms of
Hepatotoxicity
Trovafloxacin-induced liver injury is considered idiosyncratic and is not solely dependent on

direct drug toxicity. A prevailing hypothesis involves a "two-hit" model where trovafloxacin

sensitizes hepatocytes to a subsequent inflammatory insult.

Key Mechanistic Features:

Inflammatory Stress Sensitization: Trovafloxacin appears to sensitize hepatocytes to the

cytotoxic effects of pro-inflammatory cytokines, particularly TNF-α.[3][6][7]

JNK Pathway Activation: The combination of trovafloxacin and TNF-α leads to prolonged

activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of

apoptosis.[6][7]

Mitochondrial Dysfunction: Trovafloxacin has been shown to induce mitochondrial

peroxynitrite stress, especially in a setting of pre-existing mitochondrial dysfunction. This

leads to the disruption of critical mitochondrial enzymes and cellular damage.[8]

Below is a diagram illustrating the proposed signaling pathway for trovafloxacin-induced

hepatotoxicity.
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Caption: Proposed signaling pathway of Trovafloxacin-induced hepatotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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